Benzyl 2-(1-(aminomethyl)cyclohexyl)acetate hydrochloride

CAS No.:

Cat. No.: VC13581176

Molecular Formula: C16H24ClNO2

Molecular Weight: 297.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24ClNO2 |

|---|---|

| Molecular Weight | 297.82 g/mol |

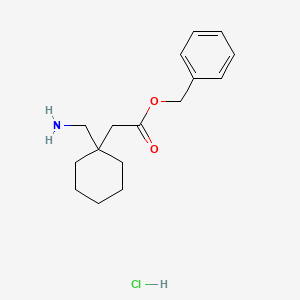

| IUPAC Name | benzyl 2-[1-(aminomethyl)cyclohexyl]acetate;hydrochloride |

| Standard InChI | InChI=1S/C16H23NO2.ClH/c17-13-16(9-5-2-6-10-16)11-15(18)19-12-14-7-3-1-4-8-14;/h1,3-4,7-8H,2,5-6,9-13,17H2;1H |

| Standard InChI Key | ATPWCBUPVVFSTB-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN.Cl |

| Canonical SMILES | C1CCC(CC1)(CC(=O)OCC2=CC=CC=C2)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₆H₂₄ClNO₂ and a molecular weight of 297.82 g/mol . It consists of a cyclohexane ring substituted with an aminomethyl group (-CH₂NH₂) and an acetoxybenzyl ester moiety (Figure 1). The hydrochloride salt enhances solubility and stability, a common feature in pharmaceutical intermediates .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 649747-95-5 | |

| IUPAC Name | Benzyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride | |

| SMILES | Cl.NCC2(CC(=O)OCC1=CC=CC=C1)CCCCC2 | |

| InChIKey | ATPWCBUPVVFSTB-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multistep routes involving:

-

Nitroalkylation: Cyclohexylidene acetic acid derivatives are reacted with nitromethane in the presence of a base to form 1-(nitromethyl)cyclohexyl acetic acid intermediates .

-

Hydrogenation: Catalytic hydrogenation (e.g., using Pd/C) reduces nitro groups to amines, yielding the primary amine derivative .

-

Esterification: Benzylation of the carboxylic acid group completes the synthesis .

Table 2: Representative Synthesis Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nitroalkylation | Nitromethane, KOH, methanol | 72–80% |

| 2 | Hydrogenation | H₂, Pd/C, 50–60°C | 51–80% |

| 3 | Benzylation | Benzyl chloride, DCM, Et₃N | 85–90% |

Patents highlight the avoidance of lactam formation during hydrogenation, a common side reaction in gabapentin synthesis .

Physicochemical Properties

Thermodynamic and Kinetic Data

Calculated properties include:

-

Boiling Point: 643.69 K (370.54°C)

Table 3: Thermodynamic Properties

| Property | Value | Unit | Method |

|---|---|---|---|

| ΔfG° (Formation Energy) | -155.43 | kJ/mol | Joback |

| ΔvapH° (Enthalpy) | 68.97 | kJ/mol | Joback |

| Cp,gas (Heat Capacity) | 463.86 | J/mol·K | Joback |

Applications in Pharmaceutical Research

Role in Gabapentin Synthesis

The compound is a key intermediate in synthesizing gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a γ-aminobutyric acid (GABA) analog used to treat epilepsy and neuropathic pain . Its benzyl ester group acts as a protecting moiety, which is later removed via hydrolysis or hydrogenolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume